molecular formula C8H6ClNO B1586224 4-(Chloromethyl)phenyl isocyanate CAS No. 29173-65-7

4-(Chloromethyl)phenyl isocyanate

Cat. No. B1586224
CAS RN: 29173-65-7
M. Wt: 167.59 g/mol
InChI Key: OBYMZHLTKVXPQF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)phenyl isocyanate is an aryl isocyanate . It is reported to participate in the anomeric O-acylation of Kdo . The molecular formula is C8H6ClNO and the molecular weight is 167.59 .


Molecular Structure Analysis

The molecular structure of 4-(Chloromethyl)phenyl isocyanate consists of a benzene ring with a chloromethyl (ClCH2-) and an isocyanate (NCO) group attached . The N=C=O linkage is nearly linear .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Chloromethyl)phenyl isocyanate are not available, isocyanates in general can react with water and other small molecules like alcohols and amines . This is of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .


Physical And Chemical Properties Analysis

4-(Chloromethyl)phenyl isocyanate is a solid with a melting point of 32-33 °C (lit.) and a density of 1.216 g/mL at 25 °C (lit.) . It has a boiling point of 115-117°C at 10mm . The compound is sensitive to moisture .

Scientific Research Applications

Synthesis and Polymerization

  • Polyurethane Production: 4-(Chloromethyl)phenyl isocyanate and similar compounds are used in polyurethane production. Impurities like aryl isocyanide dichlorides are formed in the later stages of these production chains (Callison et al., 2012).
  • Polymer Synthesis: Studies have shown the application of isocyanates in the synthesis of polymers. For instance, phenyl isocyanate derivatives are used to create polymers with specific optical properties (Hino, Maeda, & Okamoto, 2000).

Chemical Synthesis and Modifications

  • Organometallic Compounds: Research on organometallic compounds includes the reaction of chloromethyl compounds with magnesium, producing compounds like 3-methyl-3-butenylmagnesium chloride, with further reaction possibilities including phenyl isocyanate (McCaffery & Shalaby, 1965).
  • Grignard Reagents: Isocyanates are used in reactions involving Grignard reagents, offering pathways for synthesizing various organic compounds (McCaffery & Shalaby, 1965).

Electrolyte Additives for Batteries

  • Improved Battery Performance: Aromatic isocyanates, like phenyl isocyanate, have been used as additives in electrolytes to improve the performance of lithium-ion batteries. They help reduce initial irreversible capacities and enhance cycleability (Zhang, 2006).

Forensic Science

  • Latent Fingerprint Detection: Modified silica nanoparticles using compounds like 4-(Chloromethyl)phenyltrichlorosilane have been developed for sensitive and selective latent fingerprint detection, showcasing a forensic application (Huang et al., 2015).

Safety And Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is dangerous and can cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

While specific future directions for 4-(Chloromethyl)phenyl isocyanate are not available, there is ongoing research into the development of bio-based isocyanates . This could potentially lead to more sustainable methods of producing isocyanates, including 4-(Chloromethyl)phenyl isocyanate.

properties

IUPAC Name

1-(chloromethyl)-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYMZHLTKVXPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369845
Record name 4-(Chloromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)phenyl isocyanate

CAS RN

29173-65-7
Record name 4-(Chloromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)phenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
T Ichiyanagi, R Yamasaki - Carbohydrate research, 2005 - Elsevier
To develop a convenient method for the preparation of an α-Kdo derivative carrying a functional spacer at the reducing end, we examined anomeric O-acylation using Kdo and …
Number of citations: 7 www.sciencedirect.com
A Ali, WJ Cheong - Journal of separation science, 2017 - Wiley Online Library
A specially designed long open tubular capillary column (50 μm internal diameter and 112 cm effective length) was prepared by fabrication of a thin three‐component co‐polymer layer …
K Bielawski, A Bielawska… - Biological and …, 2002 - jstage.jst.go.jp
A series of carbamate derivatives of Hoechst 33258 was prepared as potential anticancer agents. These new compounds (1—4) were readily prepared in good yields by addition of …
Number of citations: 14 www.jstage.jst.go.jp
F Ali, ZA AlOthman… - Journal of Separation …, 2021 - Wiley Online Library
… The use of 3,5-BTPI instead of the 4-chloromethyl phenyl isocyanate [36] and 4-trifluoromethoxy phenyl isocyanate [35] made the things interestingly different in current study. The 3,5-…
A Ali, G Sun, JS Kim, WJ Cheong - Journal of Chromatography A, 2019 - Elsevier
Ground silica monolith particles of quite smaller average size (2 μm) have been prepared by sol-gel process followed by soft grinding and calcination. Next a highly efficient …
Number of citations: 15 www.sciencedirect.com
G Sun, YS Kim, JS Kim, F Ali, HJ An… - Journal of Liquid …, 2020 - Taylor & Francis
The performance of a 100 um id open tubular column modified with linear co-polymer chains has been explored under low pressure operating conditions. A 512 mm fused-silica …
Number of citations: 3 www.tandfonline.com
CSA Fraser, HA Jenkins, MC Jennings… - …, 2000 - ACS Publications
A series of organoplatinum(IV) complexes has been prepared, in which one of the alkyl groups contains a functional group that is capable of taking part in hydrogen bonding. These …
Number of citations: 50 pubs.acs.org
F Ali, AR Malik, WJ Cheong… - Journal of Liquid …, 2019 - Taylor & Francis
Renovated protocols for the synthesis and modification of sub-1 µm porous particles originating from silica monolith coupled with sophisticated packing procedures have made it …
Number of citations: 3 www.tandfonline.com
FM Tarongoy Jr, PR Haddad, JP Quirino - Electrophoresis, 2018 - Wiley Online Library
Interest in open‐tubular capillary electrochromatography (OT‐CEC) continues to thrive because of the inherent advantage of OT‐CEC combining the high efficiency of capillary …
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com

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